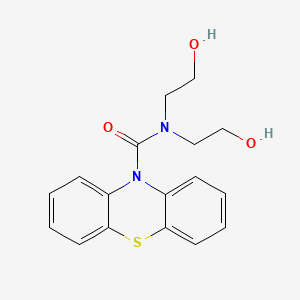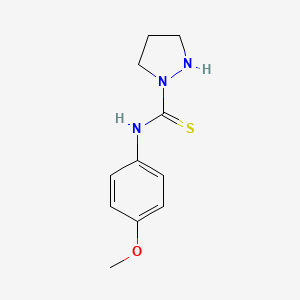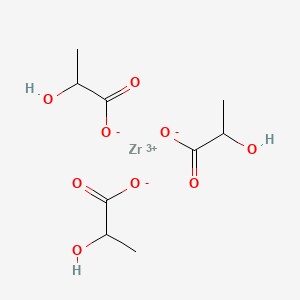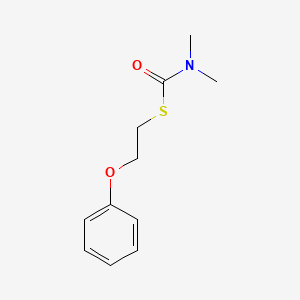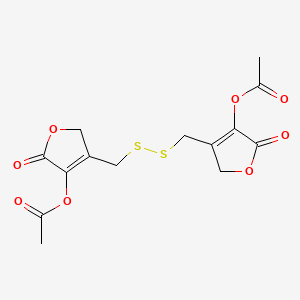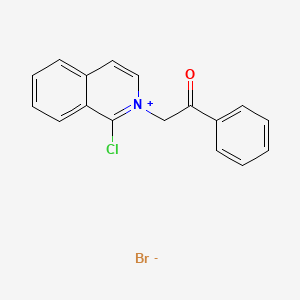![molecular formula C23H24O2 B14484924 4,7-Diphenylspiro[5.5]undecane-1,9-dione CAS No. 66067-24-1](/img/structure/B14484924.png)
4,7-Diphenylspiro[5.5]undecane-1,9-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,7-Diphenylspiro[5.5]undecane-1,9-dione is a unique organic compound characterized by its spirocyclic structure, which includes two phenyl groups attached to a spiro[5.5]undecane core.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Diphenylspiro[5.5]undecane-1,9-dione typically involves the bromination of 7,11-diphenylspiro[5.5]undecane-1,9-dione in dichloromethane. This reaction is facilitated by the proximity effect, leading to the formation of bridged acetal and ether derivatives . Another method involves the acetalization and transthioacetalization processes to create non-symmetrically substituted derivatives with the 1,3-dithiane-1,3-dioxane skeleton .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination and acetalization reactions under controlled conditions to ensure high yield and purity .
化学反应分析
Types of Reactions: 4,7-Diphenylspiro[5.5]undecane-1,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for electrophilic aromatic substitution.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of brominated or nitrated phenyl derivatives.
科学研究应用
4,7-Diphenylspiro[5.5]undecane-1,9-dione has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates
作用机制
The mechanism of action of 4,7-Diphenylspiro[5.5]undecane-1,9-dione involves its interaction with specific molecular targets and pathways. The compound’s unique spirocyclic structure allows it to interact with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammatory pathways .
相似化合物的比较
1,3-Dioxane-1,3-dithiane Spiranes: These compounds share a similar spirocyclic core but differ in the heteroatoms present in the rings.
Bis(1,3-oxathiane) Spiranes: These compounds have similar structural features but contain different heteroatoms, leading to distinct chemical properties.
Uniqueness: 4,7-Diphenylspiro[5.5]undecane-1,9-dione is unique due to its specific arrangement of phenyl groups and the spirocyclic core, which imparts distinct stereochemical and chemical properties. This uniqueness makes it a valuable compound for various research applications .
属性
CAS 编号 |
66067-24-1 |
|---|---|
分子式 |
C23H24O2 |
分子量 |
332.4 g/mol |
IUPAC 名称 |
2,11-diphenylspiro[5.5]undecane-5,9-dione |
InChI |
InChI=1S/C23H24O2/c24-20-13-14-23(21(15-20)18-9-5-2-6-10-18)16-19(11-12-22(23)25)17-7-3-1-4-8-17/h1-10,19,21H,11-16H2 |
InChI 键 |
SSEWNDKDOKBXOK-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)C2(CCC(=O)CC2C3=CC=CC=C3)CC1C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


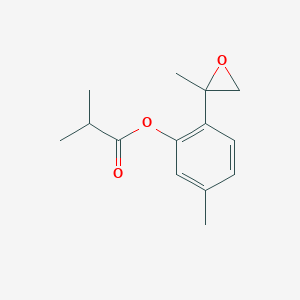
![2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-N-phenylhexanamide](/img/structure/B14484843.png)
![[cyano-(3-phenoxyphenyl)methyl] (1S,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate](/img/structure/B14484870.png)
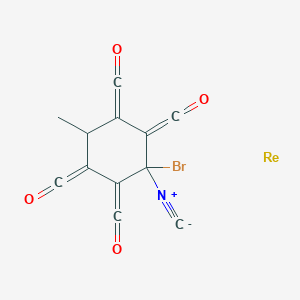

![1-[2-(Piperidin-1-yl)ethyl]pyrimidin-2(1H)-one](/img/structure/B14484889.png)
